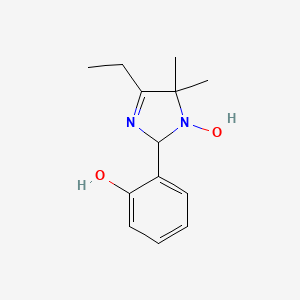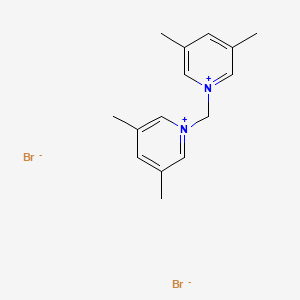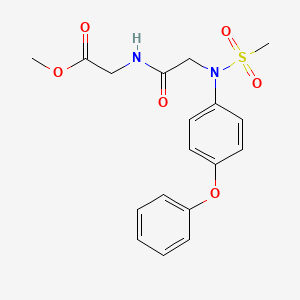
4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as AG-1478 and belongs to the family of tyrosine kinase inhibitors.
Mecanismo De Acción
AG-1478 works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the phosphorylation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion, which are all hallmarks of cancer.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, AG-1478 has been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AG-1478 in lab experiments is its potent inhibitory activity against EGFR tyrosine kinase. This makes it an ideal tool for studying the role of EGFR in cancer and other diseases. However, one of the limitations of using AG-1478 is its specificity. It only targets EGFR tyrosine kinase and may not be effective against other tyrosine kinases that are involved in cancer progression.
Direcciones Futuras
There are many potential future directions for the study of AG-1478. One area of research is the development of more potent and specific EGFR inhibitors that can overcome the limitations of AG-1478. Another area of research is the combination of AG-1478 with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, AG-1478 may have potential applications in other diseases that are associated with EGFR overexpression, such as inflammatory diseases and neurodegenerative diseases.
In conclusion, AG-1478 is a chemical compound that has significant potential in scientific research, particularly in the field of cancer treatment. Its potent inhibitory activity against EGFR tyrosine kinase makes it an ideal tool for studying the role of EGFR in cancer and other diseases. While there are limitations to its use, there are also many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol involves the reaction of 2-bromo-4,5-dimethylimidazole with 2-hydroxyacetophenone in the presence of an ethylating agent such as diethyl sulfate. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final compound.
Aplicaciones Científicas De Investigación
AG-1478 has been extensively studied in scientific research for its potential applications in cancer treatment. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. AG-1478 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR and downstream signaling pathways.
Propiedades
IUPAC Name |
2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-13(2,3)15(17)12(14-11)9-7-5-6-8-10(9)16/h5-8,12,16-17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGRKXMLSJBZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)
![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)

![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)

![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)